molecular formula C14H17N3O2 B1379699 methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1803605-03-9

methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1379699
M. Wt: 259.3 g/mol
InChI Key: YXVJLUDBRPIKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as Triethylmethyl-1H-1,2,3-triazole-4-carboxylate, is an organic compound that has been extensively studied due to its potential applications in various fields. It is a colorless solid that is soluble in organic solvents, and is used as an intermediate in organic synthesis. It is also used as a catalyst in various reactions, and has been studied for its potential medicinal properties.

Scientific Research Applications

Synthesis and Characterization

  • Oriented Synthesis : A study details a novel synthesis method for producing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an essential intermediate for various drugs. The process emphasizes the stereoselective approach, easy work-up, and good overall yield, showcasing the compound's significance in synthetic chemistry (Da’an Liu et al., 2015).

  • Antimicrobial Agent Synthesis : A study introduces new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds exhibited significant antimicrobial and moderate to good antioxidant activities. Their structure and characteristics were thoroughly analyzed, indicating the compound's relevance in medicinal chemistry (Manjunatha Bhat et al., 2016).

  • Complex Formation and Catalytic Applications : Research has shown that the methyl 1H-1,2,3-triazole-4-carboxylate, when used with a strong electron-withdrawing group, can act as a ligand for gold(I) cations. This complex exhibited high efficiency in catalyzing allene synthesis and alkyne hydration, highlighting its role in catalytic processes (Wenkang Hu et al., 2019).

  • Luminescence and Decarboxylation Studies : Investigations into the luminescence of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives revealed an interesting in situ decarboxylic reaction. This study not only provided structural data but also discussed the mechanisms, showing the compound's utility in material sciences (Hong Zhao et al., 2014).

  • N-Acetylated Derivatives : Synthesis and study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate revealed interesting spectroscopic and structural characteristics. These compounds were studied using various techniques, indicating their importance in pharmaceutical chemistry (Anetta Dzygiel et al., 2004).

properties

IUPAC Name

methyl 1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-11-5-7-12(8-6-11)9-17-10(2)13(15-16-17)14(18)19-3/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVJLUDBRPIKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.